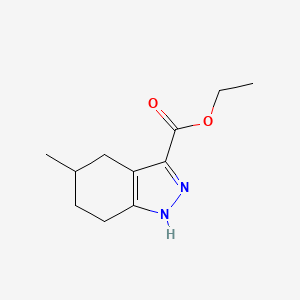

Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-7(2)4-5-9(8)12-13-10/h7H,3-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMGVAPEYCLBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CC(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the indazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds similar to ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study : A derivative of this compound was tested against several cancer cell lines (e.g., breast and lung cancer), showing IC50 values in the low micromolar range, indicating potent activity .

2. Neuroprotective Effects

The neuroprotective potential of indazole derivatives has been explored in models of neurodegenerative diseases. Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.

Case Study : In vitro studies demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role in treating conditions like Alzheimer's disease .

Synthetic Applications

1. Building Block for Drug Synthesis

Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization to create more complex molecules.

Data Table: Synthetic Routes

| Reaction Type | Conditions | Product Outcome |

|---|---|---|

| Alkylation | Base-catalyzed | Extended chain derivatives |

| Acylation | Acid chloride reaction | Carboxylic acid derivatives |

| Cyclization | Heat or catalyst-mediated | Formation of fused ring systems |

Research into the biological activities of ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has highlighted its potential as a lead compound for new therapeutic agents.

Example Findings:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Preliminary research indicates that it may reduce inflammation markers in animal models.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: Substitution at the 1-position (e.g., 1-methyl) versus the 5-position (e.g., 5-methyl) alters the electronic environment of the indazole ring.

- Ring Saturation and Functional Groups : The 7-oxo derivative (CAS 2624296-98-4) introduces a ketone group, increasing polarity and hydrogen-bonding capacity compared to the fully saturated analogs .

- Geminal Dimethyl Substitution : The 5,5-dimethyl variant (CAS 39104-05-7) introduces conformational rigidity due to the geminal methyl groups, which may restrict puckering of the tetrahydro ring .

Physicochemical Properties

- Solubility and Lipophilicity : The 5-methyl substituent in the target compound likely enhances lipophilicity compared to unsubstituted analogs, improving membrane permeability but reducing aqueous solubility. In contrast, the 7-oxo derivative (CAS 2624296-98-4) exhibits higher polarity due to the ketone group, favoring solubility in polar solvents .

- Mass Spectrometry Data : Similar compounds, such as Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, show characteristic [M+H]+ peaks at m/z 222.28, while derivatives with additional functional groups (e.g., tert-butyl esters) display higher molecular ions (e.g., m/z 309.6 for a tert-butyl-substituted analog) .

Biological Activity

Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a compound belonging to the indazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C11H16N2O2

- CAS Number : 876480-16-9

- Structural Features : It contains an ethyl ester group at the 3-position and a methyl group at the 5-position of the indazole ring, which influences its reactivity and biological properties .

The biological activity of ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate primarily involves:

- Enzyme Inhibition : The compound may inhibit enzymes associated with cell proliferation and survival pathways. For instance, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .

- Receptor Binding : It can interact with specific receptors that regulate cellular processes, thus modulating their activity and potentially leading to anticancer effects.

Anticancer Properties

Research indicates that ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate exhibits significant anticancer properties:

- Cell Proliferation Inhibition : Studies have demonstrated that derivatives of indazole can inhibit the growth of cancer cell lines. For example, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines such as SNU16 and KG1 .

| Compound | Target | IC50 (nM) |

|---|---|---|

| Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | FGFR1 | < 4.1 |

| Similar Indazole Derivative | EGFR T790M | 5.3 |

| Another Derivative | BRAF V600E | 38.6 |

Antimicrobial Activity

Indazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate may possess activity against certain bacterial strains.

Case Studies

Several studies have explored the biological activity of indazole derivatives:

- Study on FGFR Inhibition :

-

Antiproliferative Effects :

- Research highlighted that compounds similar to ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate exhibited potent antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines.

- The most effective compounds showed IC50 values ranging from 25 nM to over 100 nM depending on the specific cellular context .

Comparative Analysis with Similar Compounds

Ethyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be compared to other related compounds:

| Compound Name | Structural Variation | Notable Activity |

|---|---|---|

| Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | Lacks methyl group at position 5 | Lower anticancer activity |

| Ethyl 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | Methyl group at position 6 | Enhanced selectivity for certain kinases |

Q & A

Q. What computational tools predict the compound’s pharmacokinetic properties?

- SwissADME estimates logP (lipophilicity), bioavailability, and blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS ) model membrane permeability and protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.